molecular formula C18H13N3O B3052802 2H-Indol-2-one, 1,3-dihydro-5-(3-pyridinyl)-3-(1H-pyrrol-2-ylmethylene)- CAS No. 454234-24-3

2H-Indol-2-one, 1,3-dihydro-5-(3-pyridinyl)-3-(1H-pyrrol-2-ylmethylene)-

Cat. No.: B3052802
CAS No.: 454234-24-3
M. Wt: 287.3 g/mol
InChI Key: IQNTXIMXKCURDC-UHFFFAOYSA-N
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Description

JAK3-IN-14 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 plays a crucial role in the signaling pathways of various cytokines, which are essential for immune system regulation. Inhibitors of JAK3, such as JAK3-IN-14, have shown promise in the treatment of autoimmune and inflammatory diseases by modulating immune responses .

Preparation Methods

The synthesis of JAK3-IN-14 involves several key steps. One common synthetic route includes the use of covalent docking and pharmacophore modeling to identify potential inhibitors. The preparation of JAK3-IN-14 typically involves the following steps :

    Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, which is often a heterocyclic compound.

    Intermediate Formation: The starting material undergoes a series of reactions, including coupling reactions, to form key intermediates.

    Final Product Formation: The intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product, JAK3-IN-14.

Industrial production methods for JAK3-IN-14 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and reproducibility .

Chemical Reactions Analysis

JAK3-IN-14 undergoes various chemical reactions, including:

    Oxidation: JAK3-IN-14 can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of JAK3-IN-14 may involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: JAK3-IN-14 can participate in substitution reactions, where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of JAK3-IN-14, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

JAK3-IN-14 exerts its effects by selectively inhibiting the activity of JAK3. The compound binds covalently to a cysteine residue in the active site of JAK3, preventing the kinase from phosphorylating its substrates. This inhibition disrupts the JAK-STAT signaling pathway, which is critical for the transmission of signals from cytokine receptors to the nucleus . By blocking this pathway, JAK3-IN-14 modulates immune responses and reduces inflammation.

Comparison with Similar Compounds

JAK3-IN-14 is unique among JAK3 inhibitors due to its high selectivity and potency. Similar compounds include:

Compared to these compounds, JAK3-IN-14 offers greater selectivity for JAK3, which may result in fewer off-target effects and improved therapeutic outcomes for patients with autoimmune and inflammatory diseases.

Properties

IUPAC Name

5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18-16(10-14-4-2-8-20-14)15-9-12(5-6-17(15)21-18)13-3-1-7-19-11-13/h1-11,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNTXIMXKCURDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648021
Record name 5-(Pyridin-3-yl)-3-[(1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454234-24-3
Record name 5-(Pyridin-3-yl)-3-[(1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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